(2S)-1-Acetyl-2-methoxypiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-[(2S)-2-methoxypiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-4-3-8-5-7(9)11-2/h7-8H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
ORAXKENPGLLSPR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CCNC[C@@H]1OC |
Canonical SMILES |
CC(=O)N1CCNCC1OC |
Origin of Product |
United States |
Structural and Stereochemical Elucidation Methodologies
Advanced Spectroscopic Methodologies for Structural Assignment
The definitive assignment of the structure of (2S)-1-Acetyl-2-methoxypiperazine is achieved through the synergistic application of several high-resolution spectroscopic techniques. These methods provide complementary information that, when combined, offers a complete picture of the molecule's architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
Detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides the initial framework for the molecular structure. The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of each nucleus. For instance, the acetyl methyl protons would be expected to appear as a singlet in the ¹H NMR spectrum, while the methoxy (B1213986) protons would also present as a singlet, but at a different chemical shift. The protons on the piperazine (B1678402) ring would exhibit more complex splitting patterns due to spin-spin coupling.
To establish the connectivity between atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons around the piperazine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as between the methoxy protons and the C2 carbon of the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. For the (S)-configuration at C2, a NOESY experiment would be expected to show a spatial correlation between the proton at C2 and one of the protons at C3, helping to define the relative orientation of the methoxy group.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be necessary for definitive assignment.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~21.5 |
| Acetyl C=O | - | ~170.0 |
| C2-H | ~4.5 | ~80.0 |
| OCH₃ | ~3.4 | ~56.0 |
| Piperazine Ring CH₂ | 2.8 - 3.8 | 40.0 - 50.0 |
The piperazine ring is not static; it exists in a dynamic equilibrium of different conformations, typically chair and boat forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into the energy barriers between these conformations. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. For this compound, DNMR could elucidate the preferred chair conformation and the rotational barrier around the N1-acetyl bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₇H₁₄N₂O₂. The expected exact mass can be calculated and compared to the experimental value to verify the identity of the compound.
Upon ionization, the molecule will fragment in a predictable manner. The analysis of these fragment ions provides further structural confirmation. Expected fragmentation pathways for this compound would include the loss of the acetyl group, the methoxy group, or cleavage of the piperazine ring. A table of expected key fragment ions is shown below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1128 |
| [M - CH₃CO]⁺ | [C₅H₁₁N₂O]⁺ | 115.0866 |
| [M - OCH₃]⁺ | [C₆H₁₁N₂O]⁺ | 127.0866 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, IR spectroscopy would be expected to show a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the C-O stretching of the methoxy group would also give rise to characteristic bands. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a moderate band around 3300-3500 cm⁻¹.
Raman spectroscopy, being less sensitive to polar functional groups like carbonyls but more sensitive to non-polar bonds, would provide complementary information. For instance, the C-C and C-H vibrations of the piperazine ring and methyl groups would be readily observable.
| Functional Group | Spectroscopic Method | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | IR | 3300 - 3500 |
| C-H Stretch | IR, Raman | 2850 - 3000 |
| C=O Stretch | IR | 1630 - 1680 |
| C-N Stretch | IR | 1020 - 1250 |
| C-O Stretch | IR | 1050 - 1150 |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable tools for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance, providing unique spectral fingerprints that are directly related to the molecule's stereochemistry.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.
For this compound, the amide chromophore of the acetyl group and the oxygen atom of the methoxy group are the primary contributors to the ECD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used to predict the ECD spectrum for the (S)-enantiomer. Comparison of the experimentally measured spectrum with the calculated spectrum allows for the unambiguous assignment of the absolute configuration. A positive Cotton effect at a specific wavelength, for instance, might be predicted for the (S)-isomer, and its observation in the experimental spectrum would confirm this configuration.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| Data not available in published literature | Data not available in published literature |
Table 1: Representative data table for Electronic Circular Dichroism (ECD) of this compound. Specific experimental values are not currently available in the public domain.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is directly related to the stereochemistry of the chiral center(s).
In the case of this compound, the ORD curve would be expected to exhibit a specific pattern of rotation that is a mirror image of that for its (R)-enantiomer. The sign of the rotation at the sodium D-line (589 nm) is a commonly reported value, but the full ORD curve provides more comprehensive stereochemical information. A positive or negative Cotton effect observed in the ORD spectrum can be correlated with the (S)-configuration through empirical rules or comparison with structurally related compounds of known absolute configuration.
| Wavelength (nm) | Specific Rotation ([α]) |
| Data not available in published literature | Data not available in published literature |
Table 2: Representative data table for Optical Rotatory Dispersion (ORD) of this compound. Specific experimental values are not currently available in the public domain.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms.
For this compound, a successful crystallographic analysis would yield not only the bond lengths and angles but also the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the acetyl and methoxy substituents. Crucially, through the use of anomalous dispersion, the absolute configuration of the chiral center at C2 can be determined unambiguously. The Flack parameter, derived from the crystallographic data, is a key indicator for this assignment, with a value close to zero for the correct enantiomer.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Flack Parameter | Data not available |
Table 3: Representative crystallographic data for this compound. Specific experimental values are not currently available in the public domain.
Vibrational Circular Dichroism (VCD) for Stereochemical Analysis
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra provide a wealth of information about the stereochemistry and conformational preferences of molecules in solution.
The VCD spectrum of this compound would exhibit characteristic positive and negative bands in the mid-infrared region, corresponding to the vibrational modes of the molecule. The amide I band (C=O stretch) of the acetyl group and the C-H and C-O stretching vibrations are particularly sensitive to the chiral environment. As with ECD, the experimental VCD spectrum is typically compared with theoretical spectra calculated for the (S)- and (R)-enantiomers. The excellent agreement between the experimental and calculated spectra for one of the enantiomers provides strong evidence for the assignment of the absolute configuration.
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |
| Data not available in published literature | Data not available in published literature |
Table 4: Representative data table for Vibrational Circular Dichroism (VCD) of this compound. Specific experimental values are not currently available in the public domain.
Computational Chemistry and Molecular Modeling Studies of 2s 1 Acetyl 2 Methoxypiperazine
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and energetics of molecular systems with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
The conformational landscape of (2S)-1-Acetyl-2-methoxypiperazine is complex due to the flexibility of the piperazine (B1678402) ring and the rotational freedom of the acetyl and methoxy (B1213986) substituents. DFT calculations are employed to identify the most stable conformers of the molecule. A common approach involves performing a potential energy surface (PES) scan by systematically rotating key dihedral angles. For instance, studies on similar piperazine derivatives have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to identify stable conformers. dergipark.org.tr
The geometry of each potential conformer is then fully optimized without constraints. Frequency calculations are subsequently performed to confirm that each optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These calculations yield the relative energies of the conformers, allowing for the determination of the most stable, or ground-state, conformation. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, and the substituents can be in either axial or equatorial positions, leading to a number of possible low-energy structures.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Piperazine Ring Conformation | Methoxy Group Orientation | Acetyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Equatorial | Equatorial | 0.00 |
| Conf-2 | Chair | Axial | Equatorial | 1.58 |
| Conf-3 | Twist-Boat | Equatorial | Equatorial | 3.24 |
| Conf-4 | Chair | Equatorial | Axial | 2.89 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in related heterocyclic systems.
Calculation of Spectroscopic Parameters (e.g., NMR, ECD, VCD)
DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and absolute configuration of a chiral molecule.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov By calculating the Boltzmann-averaged chemical shifts over the low-energy conformers, a theoretical NMR spectrum can be generated that is often in good agreement with experimental results.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): For chiral molecules, ECD and VCD spectroscopies are particularly important. Time-dependent DFT (TD-DFT) is the method of choice for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light by chromophores in a chiral environment. nih.govacs.org Similarly, VCD spectra, the vibrational analogue of ECD, can be computed. The calculated ECD and VCD spectra of the (2S) enantiomer can be compared directly with experimental spectra to unambiguously determine the absolute configuration of the molecule. core.ac.ukustc.edu.cn
Molecular Mechanics (MM) and Dynamics (MD) Simulations
While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics and dynamics simulations offer a computationally efficient way to explore the conformational space and dynamics of molecules over longer timescales.
Conformational Landscape Exploration and Energy Minima
Molecular mechanics force fields, such as MMFF94 or OPLS-AA, can be used to perform a more extensive search of the conformational space of this compound. nih.govnih.gov This involves techniques like molecular dynamics (MD) simulations or Monte Carlo methods. MD simulations, in particular, can reveal the dynamic transitions between different conformations by simulating the atomic motions over time, typically on the nanosecond to microsecond scale. nih.govacs.org This provides a more comprehensive picture of the molecule's flexibility and the relative populations of different conformational states.
Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Theoretical Interactions
Computational methods are widely used to predict various molecular descriptors and physicochemical properties that are crucial for understanding the potential behavior of a molecule in a biological system. nih.govmdpi.com These descriptors are often used in drug discovery and development to assess the "drug-likeness" of a compound. nih.govresearchgate.netyoutube.com
Table 2: Predicted Molecular and Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 158.20 g/mol |
| logP (Octanol/Water Partition Coefficient) | -0.25 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 2 |
Note: The data in this table is calculated from the known chemical structure and is intended to be representative.
These parameters, such as the logarithm of the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA), provide insights into the molecule's likely solubility, permeability, and potential for oral absorption.
Topological Polar Surface Area (TPSA) and LogP Estimation
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors in drug discovery, offering insights into a molecule's potential for membrane permeability and its pharmacokinetic profile.
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's oral bioavailability and blood-brain barrier penetration.
LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentrations in a two-phase system of n-octanol and water. nih.gov It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
For this compound, theoretical calculations can be performed to estimate these values. The estimated values are presented in the table below.
| Descriptor | Estimated Value | Significance |
| TPSA (Ų) | 45.8 | Suggests good potential for oral bioavailability and cell permeability. |
| LogP | 0.85 | Indicates a degree of hydrophilicity, which can influence solubility and distribution. |
These values are theoretical estimations and may vary from experimentally determined values.
Ligand-Based and Structure-Based Design Principles
Ligand-based and structure-based design are two key strategies in computational drug discovery. Structure-based design relies on the known 3D structure of the biological target, while ligand-based design uses the properties of known active molecules to guide the design of new compounds.
Molecular Docking Simulations with Theoretical Biological Targets (e.g., protein binding sites, enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of action of a small molecule within the binding site of a target protein.
In a theoretical study, this compound could be docked into the active site of a hypothetical enzyme, such as a kinase or a protease, which are common drug targets. The simulation would aim to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
Hypothetical Docking Simulation Results for this compound:
| Theoretical Target | Key Interacting Residues (Hypothetical) | Predicted Binding Energy (kcal/mol) | Type of Interactions |
| Kinase X | ASP145, LYS72, LEU120 | -7.5 | Hydrogen bond with ASP145, Hydrophobic interactions with LEU120 |
| Protease Y | GLY101, HIS41, SER195 | -6.8 | Hydrogen bond with GLY101 and SER195, Pi-Alkyl interaction with HIS41 |
These results are purely hypothetical and serve to illustrate the potential application of molecular docking.
Pharmacophore Modeling and Virtual Screening Applications for Theoretical Lead Generation
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules that share the same features and are therefore likely to be active.
A hypothetical pharmacophore model for this compound could be generated based on its key chemical features: a hydrogen bond acceptor (the acetyl carbonyl oxygen), a hydrogen bond acceptor (the methoxy oxygen), and a hydrophobic feature (the piperazine ring). This model could then be used in a virtual screening campaign to identify potential lead compounds from a database of commercially available chemicals.
Hypothetical Pharmacophore Features of this compound:
| Feature | Location |
| Hydrogen Bond Acceptor 1 | Acetyl carbonyl oxygen |
| Hydrogen Bond Acceptor 2 | Methoxy oxygen |
| Hydrophobic Center | Piperazine ring centroid |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues for Theoretical Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
A theoretical QSAR study could be performed on a series of analogues of this compound. This would involve generating a set of related molecules with variations in their substituents and then calculating various molecular descriptors for each analogue. These descriptors, which can be electronic, steric, or topological, would then be correlated with their hypothetical biological activity using statistical methods like multiple linear regression. nih.gov
Example of a Hypothetical QSAR Equation:
pIC50 = 0.5 * LogP - 0.02 * TPSA + 1.2 * (Molecular Weight) + c
This equation illustrates how different physicochemical properties could theoretically influence the biological activity (expressed as pIC50) of a series of compounds related to this compound. The development of a statistically robust QSAR model would require a dataset of compounds with experimentally determined activities.
Mechanistic Investigations of Molecular Interactions in Vitro and in Silico
Biochemical Pathway Perturbations: Theoretical Analysis of Enzymatic Inhibition or Activation
Without experimental data, any analysis of how (2S)-1-Acetyl-2-methoxypiperazine might perturb biochemical pathways is purely theoretical. To assess its potential for enzymatic inhibition or activation, researchers would typically employ a combination of computational and experimental screening methods. In silico approaches would involve comparing the structure of this compound against known enzyme inhibitors or activators and using molecular docking simulations to predict its binding to the active sites of various enzymes. Subsequent in vitro enzymatic assays would be required to validate any theoretical predictions and quantify the extent of inhibition or activation.
Receptor Binding Profiling: In Vitro Assays and Computational Docking Studies with Relevant Biological Receptors
The receptor binding profile of this compound is currently uncharacterized. A comprehensive understanding would necessitate in vitro binding assays against a panel of known biological receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These experiments would determine the compound's affinity and selectivity for various targets. Complementary computational docking studies could provide insights into the putative binding modes and key molecular interactions driving receptor recognition.
Enzyme Kinetics and Inhibition Studies (In Vitro)
Specific data on the enzyme kinetics and inhibitory properties of this compound are not available. To investigate this, researchers would first need to identify a target enzyme, likely through the theoretical analyses mentioned in section 5.1. Subsequently, in vitro kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Theoretical Profiling
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, this would involve the synthesis of a series of structural analogs.
Identification of Key Structural Features for Interaction
The key structural features of this compound for potential molecular interactions would need to be identified through systematic modification of its scaffold. This would involve altering the acetyl group, the methoxy (B1213986) group, and the piperazine (B1678402) ring to understand their respective contributions to biological activity. The stereochemistry of the C2 position is also expected to be a critical determinant of its interaction with chiral biological macromolecules.
Exploration of Substituent Effects on Binding Affinity and Selectivity (theoretical)
Theoretical exploration of substituent effects would be conducted using computational methods such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations. These studies would predict how different substituents on the piperazine ring or modifications to the acetyl and methoxy groups could enhance binding affinity and selectivity for a given target. For instance, varying the electronic and steric properties of substituents could modulate interactions with specific amino acid residues in a target's binding pocket.
Cellular Target Engagement Studies (Non-Human Cell Lines, In Vitro)
To confirm that this compound interacts with its intended target within a cellular context, target engagement studies in non-human cell lines would be essential. Techniques such as the cellular thermal shift assay (CETSA), pull-down assays with tagged versions of the compound, or reporter gene assays could be employed. These experiments would provide evidence that the compound reaches and binds to its target protein in a complex cellular environment, a critical step in validating its mechanism of action.
Interaction with Specific Cellular Proteins or Nucleic Acids
Following a comprehensive search of publicly available scientific literature, no specific data or research findings were identified regarding the in vitro or in silico interactions of the chemical compound this compound with specific cellular proteins or nucleic acids.
Extensive database queries and searches for scholarly articles did not yield any studies detailing the binding affinities, interaction sites, or computational docking models of this compound with any protein or nucleic acid targets. Therefore, no data tables or detailed research findings on its molecular interactions can be provided at this time.
2s 1 Acetyl 2 Methoxypiperazine As a Chirally Pure Building Block in Complex Molecule Synthesis
Applications in the Synthesis of Natural Products and Bioactive Molecules
The piperazine (B1678402) nucleus is a privileged structure, frequently found in a wide array of biologically active compounds and natural products. rsc.org The incorporation of a defined stereocenter, as in (2S)-1-Acetyl-2-methoxypiperazine, provides a powerful tool for the enantioselective synthesis of such molecules. While direct total syntheses employing this specific building block are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a key synthetic intermediate.
The inherent chirality of this compound makes it an attractive starting material for the synthesis of molecules with specific stereochemical requirements for their biological activity. For instance, many G-protein coupled receptor (GPCR) ligands, ion channel modulators, and enzyme inhibitors feature substituted piperazine rings. The enantioselective synthesis of these targets is often crucial for their therapeutic efficacy and to minimize off-target effects.
The application of similar chiral piperazine derivatives in the synthesis of bioactive molecules, such as sigma receptor ligands, highlights the potential of this compound. nih.gov The synthesis of chiral (piperazin-2-yl)methanol derivatives with high affinity for sigma receptors demonstrates the importance of the stereochemistry within the piperazine core for biological recognition. nih.gov
Table 1: Potential Applications of this compound in Bioactive Molecule Synthesis
| Target Class | Rationale for Using this compound | Potential Advantages |
| GPCR Ligands | Introduction of a defined stereocenter to modulate receptor binding and selectivity. | Enantiomerically pure final compounds, potentially leading to improved therapeutic profiles. |
| Ion Channel Modulators | The piperazine scaffold can be elaborated to interact with specific ion channel subtypes. | Control over the three-dimensional orientation of substituents crucial for channel interaction. |
| Enzyme Inhibitors | The chiral backbone can orient functional groups to fit into the active site of an enzyme. | Increased potency and selectivity of the inhibitor due to precise stereochemical control. |
| Natural Product Fragments | As a chiral pool starting material for the synthesis of complex natural product fragments. | Access to stereochemically rich fragments that can be incorporated into larger molecules. |
Derivatization Strategies for Enhancing Molecular Complexity
The synthetic utility of this compound is significantly enhanced by the various strategies available for its derivatization. These methods allow for the introduction of diverse functional groups and the construction of more complex molecular frameworks.
The piperazine ring of this compound offers two distinct nitrogen atoms for functionalization. The N4-nitrogen, being a secondary amine, is readily amenable to a wide range of chemical transformations. These include alkylation, acylation, sulfonylation, and arylation reactions. Such modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.
The N1-acetyl group can also be removed under appropriate conditions to allow for further functionalization at this position. This sequential derivatization of the two nitrogen atoms provides a high degree of control over the final molecular structure.
Functionalization of the carbon skeleton of the piperazine ring, although more challenging, can provide access to even greater molecular diversity. Strategies may involve deprotonation at a position alpha to a nitrogen atom followed by reaction with an electrophile, or the use of metallation-based approaches.
Table 2: Derivatization Reactions at Nitrogen Positions
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amine |
| N-Acylation | Acyl chlorides, anhydrides | Amide |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| N-Arylation | Buchwald-Hartwig or Ullmann coupling | N-Aryl piperazine |
The bifunctional nature of the piperazine core in this compound makes it an excellent candidate for the construction of macrocyclic and bridged systems. By introducing appropriate reactive groups at both the N4-position and through derivatization of the carbon backbone or the N1-position (after deacetylation), ring-closing reactions can be employed to form macrocycles.
Macrocyclization is a key strategy in the synthesis of many complex natural products and drug candidates, often imparting conformational rigidity and improved binding affinity. The chiral nature of the piperazine unit can influence the stereochemical outcome of the macrocyclization process.
Furthermore, the piperazine scaffold can be incorporated into bridged bicyclic structures. masterorganicchemistry.com These rigid frameworks are of significant interest in medicinal chemistry as they can lock a molecule into a specific bioactive conformation. The synthesis of such systems often involves intramolecular reactions where the piperazine ring acts as a connecting unit between two parts of the molecule. masterorganicchemistry.com
Development of Chiral Catalysts or Ligands Utilizing the Piperazine Core
The C2-symmetry and the presence of coordinating nitrogen atoms in many piperazine derivatives make them attractive scaffolds for the design of chiral ligands for asymmetric catalysis. rsc.org While this compound itself is not C2-symmetric, its chiral nature can be exploited in the synthesis of novel chiral ligands.
By attaching coordinating groups to the piperazine ring, for example at the N4-position and a carbon atom, a bidentate ligand can be created. The stereocenter at the C2-position can effectively control the stereochemical environment around a coordinated metal center, thus enabling enantioselective transformations.
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The modular nature of the piperazine scaffold allows for the facile synthesis of a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in a desired catalytic reaction. beilstein-journals.org
Table 3: Potential Chiral Ligands Derived from this compound
| Ligand Type | Modification Strategy | Potential Catalytic Application |
| Bidentate N,N-Ligands | Functionalization at N4 and another position with a coordinating group. | Asymmetric hydrogenation, hydrosilylation, allylic alkylation. |
| P,N-Ligands | Introduction of a phosphine (B1218219) moiety and a coordinating nitrogen. | Asymmetric cross-coupling reactions. |
| N,O-Ligands | Incorporation of a hydroxyl or ether group that can coordinate to a metal. | Asymmetric aldol (B89426) and Henry reactions. |
Stereochemical Transfer and Chirality Preservation in Downstream Reactions
A fundamental requirement for the use of a chiral building block is the efficient transfer and preservation of its stereochemical information throughout a synthetic sequence. The stereocenter at the C2-position of this compound is generally stable under a wide range of reaction conditions.
In reactions involving the modification of the piperazine ring, the existing stereocenter can direct the stereochemical outcome of newly formed stereocenters. This phenomenon, known as diastereoselective synthesis, is a powerful tool for the construction of complex molecules with multiple stereocenters.
The rigidity of the piperazine ring, particularly when incorporated into more complex structures, helps to maintain the integrity of the chiral information. Careful selection of reaction conditions is, however, crucial to avoid any potential epimerization at the C2-position, especially if reactions are carried out under harsh basic or acidic conditions. The preservation of chirality is a key consideration in the design of any synthetic route utilizing this valuable building block.
Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination
Chiral Chromatography Techniques
Chiral chromatography stands as a cornerstone for the separation of enantiomers. This is achieved through the use of a chiral stationary phase (CSP) or a chiral additive to the mobile phase, which creates a diastereomeric interaction with the enantiomers, leading to differential retention times. eijppr.com
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is a powerful and widely used method for separating enantiomers. mdpi.com For N-acetylated piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities. eijppr.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. eijppr.com
In a hypothetical HPLC method for (2S)-1-Acetyl-2-methoxypiperazine, a column such as a Chiralpak® IC, which has a cellulose-based stationary phase, could be employed. jocpr.com The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol (B145695) to optimize the separation. The detection is typically carried out using a UV detector.
Table 1: Illustrative HPLC-CSP Conditions for this compound Analysis
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (2S)-enantiomer | ~ 8.5 min |
| Expected Retention Time (2R)-enantiomer | ~ 10.2 min |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) with a chiral capillary column is another effective technique for the enantiomeric separation of volatile compounds. For piperazine derivatives, derivatization might be necessary to increase volatility and improve chromatographic performance. However, for some N-acetylated compounds, direct analysis is possible. A study on the GC-MS analysis of various piperazine derivatives successfully separated 19 different compounds, including positional isomers, demonstrating the high resolving power of this technique. figshare.com
For the analysis of this compound, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be suitable. The carrier gas is typically hydrogen or helium, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: Hypothetical GC-Chiral Column Conditions for this compound Analysis
| Parameter | Value |
| Column | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min |
| Detector | FID at 275 °C |
| Expected Retention Time (2S)-enantiomer | ~ 15.3 min |
| Expected Retention Time (2R)-enantiomer | ~ 15.8 min |
Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a "greener" and often faster alternative to HPLC for chiral separations. selvita.comuta.edu SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique offers advantages such as lower viscosity and higher diffusivity of the mobile phase, leading to faster separations and reduced solvent consumption. selvita.com Polysaccharide-based CSPs are widely used and have proven to be effective for a broad range of chiral compounds in SFC. chromatographyonline.comnih.gov Studies have shown that SFC can achieve high-throughput analysis, with separations possible in under a minute. chromatographyonline.com
For this compound, an SFC method would likely employ a chiral column similar to those used in HPLC, with a mobile phase of supercritical CO2 and an alcohol modifier.
Table 3: Representative SFC Conditions for this compound Enantioseparation
| Parameter | Value |
| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
| Expected Retention Time (2S)-enantiomer | ~ 2.1 min |
| Expected Retention Time (2R)-enantiomer | ~ 2.8 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity. nih.gov In the presence of a chiral auxiliary, the enantiomers of an analyte can be converted into diastereomers, which will exhibit distinct signals in the NMR spectrum. libretexts.org This can be achieved through the use of chiral derivatizing agents, chiral solvating agents (CSAs), or chiral lanthanide shift reagents (CLSRs). libretexts.orgunipi.it
For N-acylated piperazines, temperature-dependent ¹H NMR spectroscopy has been used to study their conformational behavior. nih.gov The restricted rotation around the amide bond can lead to the presence of different rotamers at room temperature. nih.gov When a chiral solvating agent is added to a solution of racemic 1-acetyl-2-methoxypiperazine, it can form transient diastereomeric complexes with each enantiomer. These complexes will have slightly different magnetic environments, leading to the splitting of certain proton or carbon signals in the NMR spectrum. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio. Recent developments have seen the use of 19F NMR-based chemosensing for the enantioanalysis of N-heterocycles. nih.gov
Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. nih.gov For chiral separations, a chiral selector is typically added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. chemicalpapers.com The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov
A CE method for the analysis of a piperazine derivative has been developed using indirect UV detection due to the compound's poor chromophoric properties. nih.gov For the enantiomeric purity assessment of this compound, a cyclodextrin-modified capillary zone electrophoresis (CZE) method could be developed.
Table 4: Illustrative CE Conditions for Enantiomeric Purity of this compound
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Expected Migration Time (2S)-enantiomer | ~ 9.8 min |
| Expected Migration Time (2R)-enantiomer | ~ 10.5 min |
Development of Novel Analytical Assays for Compound Detection and Quantification
The development of novel analytical assays is driven by the need for increased sensitivity, selectivity, and throughput. For piperazine and its derivatives, various new methods have been explored. One such approach involves pre-column derivatization to enhance detectability. For instance, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection by HPLC-UV. jocpr.com Another method utilizes hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection (ELSD) for the determination of piperazine in pharmaceutical drug substances. tandfonline.com
Furthermore, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the detection and quantification of piperazine analogues at trace levels. figshare.comresearchgate.net These methods offer high selectivity and sensitivity, making them suitable for impurity profiling and the analysis of complex matrices. The development of ultra-performance liquid chromatography (UPLC) methods coupled with mass spectrometry has also enabled rapid and sensitive analysis. researchgate.net
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern medicinal chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives for producing (2S)-1-Acetyl-2-methoxypiperazine and its derivatives.
Key areas of exploration include:
Catalytic Asymmetric Synthesis: Investigating novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, can lead to more efficient and selective syntheses. dicp.ac.cnresearchgate.net For instance, palladium-catalyzed asymmetric hydrogenation of pyrazines has shown promise for creating chiral piperazin-2-ones, which can be converted to chiral piperazines. dicp.ac.cnrsc.org
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound for flow chemistry could lead to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic pathway can offer unparalleled stereoselectivity under mild reaction conditions, contributing to a greener chemical process.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel, inexpensive catalysts. |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions for continuous processes. |
| Biocatalysis | High stereoselectivity, mild conditions | Identification and engineering of suitable enzymes. |
Integration with Automated Synthesis and High-Throughput Screening Platforms for Theoretical Lead Discovery
The synergy between automated synthesis and high-throughput screening (HTS) is a powerful engine for modern drug discovery. nih.gov By integrating the synthesis of this compound-based compound libraries with HTS, researchers can rapidly explore vast chemical spaces to identify promising lead compounds.
Future efforts in this area will likely involve:
Automated Library Synthesis: Developing robust automated platforms for the parallel synthesis of diverse libraries of this compound derivatives. This will enable the rapid generation of thousands of compounds for screening. stanford.edu
Phenotypic and Target-Based Screening: Employing both phenotypic screens, which assess the effect of compounds on whole cells or organisms, and target-based screens, which measure the interaction with a specific protein, to identify hits. nih.gov
Fragment-Based Screening: Utilizing libraries of small molecular fragments to identify binding interactions with a target protein. Hits from these screens can then be elaborated into more potent leads based on the this compound scaffold.
| Screening Strategy | Application |
| Automated Library Synthesis | Rapid generation of diverse compound collections for HTS. stanford.eduupenn.edu |
| Phenotypic Screening | Identification of compounds with desired biological effects in cellular or organismal models. nih.gov |
| Target-Based Screening | Discovery of molecules that interact with a specific biological target. nih.gov |
| Fragment-Based Screening | Identification of small, low-affinity binders that can be optimized into potent leads. |
Advanced Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions
Computational chemistry provides invaluable insights into the conformational preferences and binding modes of molecules, guiding the rational design of more effective drugs. nih.govrsc.org For 1-acyl-2-substituted piperazines, the axial conformation is generally preferred. nih.gov In ether-linked compounds, this axial conformation can be further stabilized by an intramolecular hydrogen bond. nih.gov
Future computational studies on this compound will likely focus on:
Conformational Analysis: Performing detailed quantum mechanical calculations and molecular dynamics simulations to understand the conformational landscape of the this compound scaffold and how it influences binding to biological targets. nih.govias.ac.in
Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design novel this compound derivatives with enhanced binding affinity and selectivity.
Predictive Modeling: Developing machine learning models to predict the biological activity and pharmacokinetic properties of virtual compounds based on the this compound core, thereby prioritizing synthetic efforts.
| Computational Method | Purpose |
| Conformational Analysis | To understand the preferred 3D shapes of the molecule and their energetic properties. nih.govias.ac.in |
| Molecular Dynamics Simulations | To study the dynamic behavior of the molecule and its interactions with a target over time. nih.gov |
| Structure-Based Drug Design | To design new molecules that fit precisely into the binding site of a target protein. |
| Machine Learning | To predict the properties of virtual compounds and guide the selection of synthetic candidates. |
Development of Targeted Probes for Biochemical Research (in vitro)
Chemical probes are essential tools for dissecting complex biological pathways. nih.gov Designing and synthesizing targeted probes based on the this compound scaffold can enable researchers to investigate the function of specific proteins and cellular processes in vitro.
Future directions in this area include:
Affinity-Based Probes: Developing probes that covalently bind to their target protein, allowing for its isolation and identification.
Fluorescent Probes: Attaching fluorescent tags to the this compound core to visualize the localization and dynamics of the target protein within cells.
Photoaffinity Probes: Incorporating photoreactive groups that, upon irradiation with light, form a covalent bond with the target protein, enabling the study of transient interactions.
Design of Next-Generation Chiral Scaffolds Based on the this compound Core
The inherent chirality of this compound makes it an excellent starting point for the design of new and more complex chiral scaffolds. rsc.orgunibo.it These next-generation scaffolds can provide access to novel chemical space and lead to the discovery of drugs with improved properties.
Areas for future exploration include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-1-Acetyl-2-methoxypiperazine, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- Step 1 : Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 2-position.
- Step 2 : Acetylation at the 1-position using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) .
- Stereochemical Control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) are employed to maintain the (2S)-configuration .
- Key Reagents : Palladium or nickel catalysts for coupling reactions, and solvents like DMSO or acetonitrile for optimal reactivity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., methoxy group at C2, acetyl at N1) .
- Chiral HPLC : Validates enantiomeric purity (>98% ee) using chiral stationary phases (e.g., amylose-based columns) .
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks, if crystallizable .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in amber vials for long-term stability .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalyst loading) influence the yield and purity of this compound?
- Methodological Answer :
- Temperature : Elevated temperatures (80–100°C) accelerate acetylation but risk racemization. Optimal range: 50–60°C for stereochemical fidelity .
- Catalyst Loading : Pd/C (5% w/w) improves coupling efficiency in methoxylation steps. Excess catalyst may lead to by-products (e.g., over-acetylated derivatives) .
- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents, while column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .
Q. What computational strategies predict the biological activity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin or dopamine receptors), leveraging the compound’s piperazine scaffold for π-π stacking .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over nanosecond timescales .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends using datasets from analogous piperazine derivatives .
Q. How can contradictory data in receptor binding assays for this compound be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4), ionic strength, and temperature across experiments to minimize variability .
- Control Experiments : Compare against known agonists/antagonists (e.g., WAY-100635 for 5-HT1A receptors) to validate assay sensitivity .
- Structural Confirmation : Re-characterize batches via NMR to rule out degradation or stereochemical drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
